n'-hydroxy-2-(4-methoxyphenyl)ethanimidamide
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Overview
Description
(1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide is an organic compound characterized by the presence of a hydroxy group, a methoxyphenyl group, and an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired ethanimidamide compound. The reaction conditions often include the use of acidic catalysts such as sulfuric acid or polyphosphoric acid to facilitate the rearrangement.
Industrial Production Methods
Industrial production of (1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidamide moiety can be reduced to form primary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-(4-methoxyphenyl)ethanamine.
Substitution: Formation of various substituted methoxyphenyl derivatives.
Scientific Research Applications
(1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-1-(4-Methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)ethanimine
- 4-Methoxyamphetamine
- 5-(4-Methoxyphenyl)-1H-indoles
Uniqueness
(1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
IUPAC Name |
N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIACLRIKXICINP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989764 |
Source
|
Record name | N-Hydroxy(4-methoxyphenyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6965-38-4 |
Source
|
Record name | N-Hydroxy(4-methoxyphenyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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